molecular formula C23H25ClFN5 B606578 Cdk9-IN-2 CAS No. 1263369-28-3

Cdk9-IN-2

货号 B606578
CAS 编号: 1263369-28-3
分子量: 425.9364
InChI 键: XKHXPTSUVPZYDW-HDICACEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk9-IN-2 is a special cyclin-dependent kinase 9 (CDK9) inhibitor . It has been extracted from patent WO/2012131594A1, compound CDKI (8), and has an IC50 of 5 nM and 7 nM in H929 multiple myeloma (MM) cell line (72 hours) and A2058 skin cell line (72 hours), respectively .


Synthesis Analysis

The synthesis of CDK9 inhibitors like NVP-2 involves a convergent synthetic route . The key intermediate was synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid . Another key intermediate was synthesized from (S)-1-methoxypropan-2-ol by reaction with TsCl, electrophilic substitution reaction with tert-butyl ((1r,4r)-4-amino-cyclohexyl)carbamate, and then by deprotection of Boc .


Molecular Structure Analysis

The molecular structure of Cdk9-IN-2 is C23H25ClFN5 . The exact mass is 425.18 and the molecular weight is 425.936 . CDK9 is a serine/threonine protein kinase activated by regulatory cyclin proteins . The human genome encodes twenty CDKs (numbered 1-20) belonging to the CDK- and CDK-like branch of the CMGC subfamily of human kinases which include the cyclin-dependent, mitogen-activated, glycogen synthase and CDC-like kinases .


Chemical Reactions Analysis

CDK9 inhibitors like NVP-2 are aminopyrimidine-based inhibitors and chemical analogues of i-CDK9 which potently and selectively inhibit CDK9 . The compounds resulting from the docking process were then meticulously arranged based on their binding affinity, providing a systematic ranking of their potential interactions with CDK9 .

科学研究应用

  1. 癌症治疗:CDK9在转化细胞的存活中起着至关重要的作用,因为它调节短寿命抗凋亡蛋白的转录。像Cdk9-IN-2这样的抑制剂选择性地靶向CDK9,显示出作为有效癌症治疗药物的潜力(Sonawane et al., 2016)。此外,CDK9抑制剂可以重新调节癌症中的转录失调,突显了它们在癌症治疗中的相关性(Mandal et al., 2021)

  2. 转录调控:CDK9参与转录延伸和RNA聚合酶II转录起始。其抑制会导致转录变化,并为CDK9功能异常所特征的疾病提供潜在的治疗策略,如心血管疾病和病毒复制(Bacon & D’Orso, 2018)

  3. HIV治疗:CDK9-环T1复合物对HIV-1和HIV-2在人类细胞中的复制至关重要。因此,靶向CDK9可能为治疗艾滋病提供新的策略(Romano & Giordano, 2008)

  4. 心脏疾病:CDK9相关途径的失调与心肌细胞肥大有关,表明CDK9抑制剂在心脏病学中可能具有治疗应用(Wang & Fischer, 2008)

  5. 前列腺癌:靶向CDK9可能为前列腺癌治疗提供新的机会,通过限制雄激素受体和抗凋亡蛋白的高活性,特别是在去势抵抗性前列腺癌中(Rahaman et al., 2016)

  6. 代谢效应:CDK9抑制可以在癌细胞中诱导代谢转换,表明靶向CDK9可能改变癌细胞代谢,并为联合治疗提供基础(Itkonen et al., 2019)

作用机制

The mechanism of action of CDK9 inhibitors like Cdk9-IN-2 is consistent with potent inhibition of CDK9-mediated transcription . This results in decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .

未来方向

The future of CDK9 inhibition would likely involve combining CDK9 inhibitors with inhibitors like those against BRD4, SEC, MYC, MCL-1 and HSP90 . The inhibition of CDK9’s activity holds the potential to be a highly effective anti-cancer therapeutic .

属性

IUPAC Name

4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHXPTSUVPZYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678789
Record name N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk9-IN-2

CAS RN

1263369-28-3
Record name N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。